alpha-Methyl-2-furanethanol
Overview
Description
alpha-Methyl-2-furanethanol: is an organic compound with the molecular formula C7H10O2. It is a colorless to yellow liquid that is used in various chemical and industrial applications. The compound is known for its unique structure, which includes a furan ring substituted with a methyl group and an ethanol side chain.
Mechanism of Action
Target of Action
Alpha-Methyl-2-furanethanol is a chemical compound with the molecular formula C7H10O2 The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
Furanic compounds, to which this compound belongs, are known to be involved in various biological transformations . These transformations can lead to the production of a variety of biomass-derived furans, which have numerous applications in the synthesis of new fuels and polymer precursors .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of alpha-Methyl-2-furanethanol are not fully understood due to limited research. It is known that chemical compounds can interact with enzymes, proteins, and other biomolecules in the body. These interactions can influence biochemical reactions, potentially altering the function and behavior of cells .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it interacts with biomolecules, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2-Furylacetone: One common method for synthesizing alpha-Methyl-2-furanethanol involves the reduction of 2-furylacetone.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: alpha-Methyl-2-furanethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: Substitution reactions can occur at the furan ring or the ethanol side chain, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogens, nucleophiles
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Alcohol derivatives
Substitution Products: Substituted furans and ethanol derivatives
Scientific Research Applications
Chemistry: alpha-Methyl-2-furanethanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound has been studied for its potential antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications .
Comparison with Similar Compounds
2-Furylmethanol: Similar in structure but lacks the methyl group.
2-Furylacetone: Precursor in the synthesis of alpha-Methyl-2-furanethanol.
Furfural: Another furan derivative with different functional groups.
Uniqueness: this compound is unique due to its specific combination of a furan ring, a methyl group, and an ethanol side chain. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
1-(furan-2-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFZSINXOZLDPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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